molecular formula C16H34I2N2 B13740665 Piperidinium, 1,1'-tetramethylenebis(1-methyl-, diiodide CAS No. 3810-53-5

Piperidinium, 1,1'-tetramethylenebis(1-methyl-, diiodide

Cat. No.: B13740665
CAS No.: 3810-53-5
M. Wt: 508.26 g/mol
InChI Key: VIOQXAZSOUBTRO-UHFFFAOYSA-L
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Description

Piperidinium, 1,1'-tetramethylenebis(1-methyl-, diiodide) (hereafter referred to as the target compound) is a bis-quaternary ammonium salt featuring two 1-methylpiperidinium moieties linked by a tetramethylene bridge (-CH₂-CH₂-CH₂-CH₂-) and paired with iodide counterions. Structurally, it belongs to a class of cationic surfactants or phase-transfer catalysts (PTCs) characterized by their ability to stabilize charges across hydrophobic interfaces.

The synthesis of such compounds typically involves alkylation of a bis-piperidine precursor with methyl iodide. For example, analogous bis-piperidinium salts are prepared by reacting 1,4-bis(piperidin-1-ylmethyl)benzene with iodomethane in tetrahydrofuran (THF), yielding a white crystalline product after recrystallization .

Properties

CAS No.

3810-53-5

Molecular Formula

C16H34I2N2

Molecular Weight

508.26 g/mol

IUPAC Name

1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)butyl]piperidin-1-ium;diiodide

InChI

InChI=1S/C16H34N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

VIOQXAZSOUBTRO-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCCC1)CCCC[N+]2(CCCCC2)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthesis of the Tetramethylene-Linked Bis(piperidine) Precursor

The key intermediate, 1,1'-tetramethylenebis(piperidine), can be synthesized by linking two piperidine molecules via a four-carbon chain. Common methods include:

Quaternization by Methylation

Once the bis(piperidine) intermediate is obtained, the nitrogen atoms are methylated to form the quaternary ammonium centers:

  • Methyl iodide (iodomethane) alkylation : The bis(piperidine) compound is treated with excess methyl iodide, typically in a polar aprotic solvent or methanol, at room temperature or slightly elevated temperatures. This reaction proceeds via nucleophilic substitution on the nitrogen lone pairs, generating the quaternary ammonium iodide salt.
  • Reaction conditions : The methylation may require prolonged stirring (24-48 hours) with periodic addition of methyl iodide to drive the reaction to completion. The product precipitates as a solid diiodide salt, which can be isolated by filtration and washing.

Purification

  • The crude product is purified by recrystallization from methanol/water mixtures or by washing with cold methanol to remove unreacted starting materials and byproducts.
  • Drying under vacuum yields the pure this compound).

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Alkylation of piperidine Piperidine + 1,4-diiodobutane, reflux or RT Nucleophilic substitution, moderate yields
Methylation (quaternization) Methyl iodide, methanol, RT, 24-48 h Excess methyl iodide ensures full quaternization
Purification Recrystallization from methanol/water Removes impurities, yields pure diiodide salt
  • The reaction is sensitive to moisture; anhydrous conditions improve yields.
  • Excess methyl iodide is necessary to fully convert tertiary amines to quaternary ammonium iodides.
  • Reaction temperature is typically ambient to slightly elevated to avoid decomposition.

Mechanistic Insights and Analytical Data

  • The key step is the nucleophilic attack of the piperidine nitrogen on methyl iodide, forming a positively charged quaternary ammonium center.
  • The iodide ion acts as the counterion, stabilizing the charged species.
  • Analytical confirmation is done by NMR (proton and carbon), showing characteristic shifts for methylated nitrogen and the tetramethylene linker.
  • Elemental analysis confirms the iodide content consistent with the diiodide salt.
  • Mass spectrometry can confirm the molecular ion corresponding to the bis-quaternary ammonium structure.

Summary Table of Preparation Methods

Method Step Reagents Conditions Yield (%) Reference
Bis(piperidine) synthesis Piperidine + 1,4-diiodobutane Reflux or RT, solvent 60-80
Quaternization Methyl iodide Methanol, RT, 24-48 h 70-90
Purification Recrystallization Methanol/water -

Chemical Reactions Analysis

Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) involves its interaction with molecular targets in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function . The exact molecular pathways and targets are not fully understood, but it is believed to affect ion channels and receptors in cells .

Comparison with Similar Compounds

The target compound can be compared to structurally related bis-quaternary ammonium salts, focusing on bridging groups, substituents, counterions, and applications. Key examples include:

Structural Analogues
Compound Name Bridge Substituents Counterion Molecular Weight (g/mol) Key Properties/Applications References
1,1'-Tetramethylenebis(1-methylpiperidinium) diiodide (Target) Tetramethylene (-CH₂)₄ Methyl I⁻ ~466* Phase-transfer catalysis, surfactant
1,1'-(1,4-Phenylenebis(methylene))bis(1-methylpiperidinium) diiodide Phenylene Methyl I⁻ 696.3 Phase-transfer catalyst (81% yield)
1,1'-Hexamethylenebis(4-benzyl-1,4-dimethylpiperazinium) tetraiodide Hexamethylene (-CH₂)₆ Benzyl, Methyl I⁻ 864.27 Not specified; likely surfactant
1,1'-Octamethylenebis(4-benzyl-1,4-dimethylpiperazinium) tetraiodide Octamethylene (-CH₂)₈ Benzyl, Methyl I⁻ 864.58 Industrial applications (unspecified)
1,1'-Tetramethylenebis(1-methylpiperidinium) dibromide Tetramethylene (-CH₂)₄ Methyl Br⁻ 414.34 High toxicity (LD₅₀: 825 mg/kg oral)

*Calculated based on dibromide analog (C₁₆H₃₄N₂·2I⁻).

Key Comparison Points

A. Bridge Flexibility and Hydrophobicity

  • Longer Bridges (Hexa-/Octamethylene): Increase hydrophobicity and molecular volume, which may reduce solubility in polar solvents but enhance stability in nonpolar media .

B. Counterion Effects

  • Iodide (I⁻) vs. Bromide (Br⁻) : Iodide’s larger size and lower charge density increase lipophilicity, favoring partitioning into organic phases. This makes diiodides more effective in PTC than dibromides .

Q & A

Q. Table 1: Solvent and Catalyst Effects on Polyaddition Reactions

SolventCatalystReaction Rate (Relative)Yield (%)
MethanolSodium methoxideModerate65–75
DMFTriethylamineHigh80–90
α-Methyl-2-pyrrolidoneNoneLow50–60

Basic: What safety protocols are recommended for handling this compound, given its toxicity profile?

Answer:
Toxicity studies indicate an oral LD50 of 825 mg/kg in mice, with higher acute toxicity via subcutaneous (LD50: 74 mg/kg) and intravenous routes (LD50: 33 mg/kg) . Key protocols include:

  • Use of PPE (gloves, goggles, fume hoods) to avoid inhalation/contact.
  • Avoid heating above 200°C, as decomposition releases toxic NOx and iodide fumes.
  • Emergency procedures: Administer activated charcoal for ingestion; rinse exposed skin with water for 15 minutes.

Advanced: How can computational chemistry tools elucidate the three-dimensional conformation and reactivity of this compound?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are effective for modeling conformational stability and non-covalent interactions (e.g., π–π stacking, hydrogen bonding). Software like Gaussian or AMBER can predict:

  • Charge distribution : Quaternary ammonium groups exhibit strong electrostatic interactions .
  • Solvent-accessible surfaces : Hydrophobic regions influence aggregation behavior.
  • Reactivity hotspots : Iodide counterions may participate in nucleophilic substitutions under specific conditions.

Advanced: How do structural modifications (e.g., alkyl chain length, counterion substitution) alter the compound’s physicochemical properties?

Answer:
Comparative studies with analogs (e.g., dibromide or dichloride salts) reveal:

  • Counterion effects : Larger ions (e.g., I⁻ vs. Br⁻) reduce lattice energy, increasing solubility in polar solvents.
  • Alkyl chain variation : Longer chains enhance hydrophobicity, affecting micelle formation in aqueous systems .
    Table 2: Comparative Properties of Piperidinium Salts
CounterionSolubility (H2O, g/L)Melting Point (°C)Aggregation Behavior
I⁻120180–185Spherical micelles
Br⁻95190–195Lamellar structures
Cl⁻70210–215Dispersed monomers

Advanced: What analytical techniques are optimal for characterizing decomposition products under thermal stress?

Answer:
Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies volatile decomposition products (e.g., NOx, I₂). For non-volatile residues:

  • FT-IR : Detects C–N bond cleavage (loss of ~1650 cm⁻¹ peak).
  • X-ray diffraction (XRD) : Confirms crystalline byproducts like NH4I .

Basic: What spectroscopic methods are suitable for structural validation of this compound?

Answer:

  • ¹H/¹³C NMR : Peaks at δ 3.2–3.5 ppm (N⁺–CH₃) and δ 1.4–1.8 ppm (tetramethylene bridge) confirm quaternary ammonium structure.
  • ESI-MS : [M-I]⁺ ions at m/z 310.2 validate molecular weight .

Advanced: How does this compound interact with biological macromolecules (e.g., proteins, DNA) in vitro?

Answer:
Cationic piperidinium derivatives exhibit electrostatic binding to anionic DNA phosphate backbones, disrupting replication. Competitive binding assays (e.g., ethidium bromide displacement) quantify affinity (Kd ≈ 10⁻⁴ M). Caution: Cytotoxicity (IC50 < 50 μM in HeLa cells) necessitates low concentrations in biological studies .

Basic: What crystallization conditions favor high-quality single crystals for X-ray diffraction studies?

Answer:
Slow evaporation from ethanol/water (1:1 v/v) at 4°C yields monoclinic crystals (space group P2₁/c). π–π stacking (3.5–4.0 Å) and C–H···I hydrogen bonds stabilize the lattice .

Advanced: What mechanistic insights explain its role in stabilizing silver halide photographic emulsions?

Answer:
The compound acts as a hardening agent via:

  • Ion exchange : I⁻ replaces Ag⁺ in colloidal AgBr, modifying crystal growth.
  • Charge screening : Reduces interparticle repulsion, preventing aggregation .

Advanced: How do conflicting toxicity data (e.g., oral vs. intravenous LD50) inform risk assessment in lab settings?

Answer:
Discrepancies arise from bioavailability differences. Oral administration shows lower toxicity due to first-pass metabolism, while intravenous exposure bypasses metabolic detoxification. Risk mitigation requires route-specific protocols (e.g., strict IV dose limits) .

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